1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13ClFN3O2 and its molecular weight is 297.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Experimental and Theoretical Analysis : Triazole derivatives, including those with chloro and fluoro substituents, have been synthesized and characterized, providing insights into their intermolecular interactions and potential biological activity (Shukla et al., 2014).
Application in Biological Research
- Antimicrobial Properties : A study on triazole derivatives, closely related to the specified compound, demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
- Photophysical Properties : Research on 2-aryl-1,2,3-triazol-4-carboxylic acids, which share structural similarities, highlighted their bright blue fluorescence and potential as pH sensors in biological research (Safronov et al., 2020).
Chemical Reactions and Properties
- Catalytic Synthesis : The use of ruthenium catalysis in the synthesis of triazole amino acids, essential for peptidomimetics or biologically active compounds, has been explored (Ferrini et al., 2015).
- Ester Cleavage Properties : Studies on hydroxybenzotriazole derivatives, related to triazoles, have demonstrated their potential in catalyzing ester cleavage reactions in various micellar environments (Bhattacharya & Kumar, 2005).
Synthesis of Derivatives
- Synthesis of 1,4-Disubstituted 1,2,3-Triazoles : The generation of new triazole compounds using the CuAAC reaction and their potential as antioxidants has been researched (Lima et al., 2021).
- One-Pot Synthesis : A one-pot method for synthesizing 4-Aryl-1H-1,2,3-triazoles from dibromopropanoic acids and sodium azide highlights the versatility of triazole synthesis (Zhang et al., 2009).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-propan-2-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-7(2)12-11(13(19)20)16-17-18(12)6-8-9(14)4-3-5-10(8)15/h3-5,7H,6H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFOVFBWHNPITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1CC2=C(C=CC=C2Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.